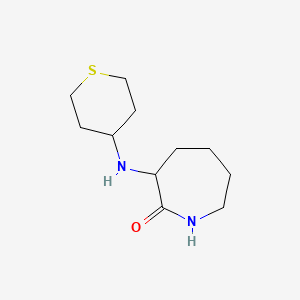![molecular formula C10H10ClN5O B7557410 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557410.png)
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a tetrazole-based compound that has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been shown to be a potent and selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of pain, stress, and addiction. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been used to study the role of KOR in various physiological processes, including anxiety, depression, and drug addiction.
In immunology, 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been shown to modulate the activity of immune cells, including T cells and macrophages. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been used to study the role of KOR in the regulation of inflammation and immune responses. In cancer research, 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer cells.
Wirkmechanismus
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. KOR activation has been shown to produce analgesia, dysphoria, and sedation, and is involved in the regulation of stress, anxiety, and addiction. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide binds to the KOR and prevents the activation of downstream signaling pathways, leading to the inhibition of KOR-mediated effects.
Biochemical and Physiological Effects:
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been shown to produce several biochemical and physiological effects, including the inhibition of pain, stress, and addiction. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been shown to produce potent analgesic effects in animal models of pain, including thermal and mechanical nociception. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has also been shown to produce anxiolytic effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide in lab experiments include its high potency and selectivity for the KOR, which allows for the precise modulation of KOR-mediated effects. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide is also readily available and can be synthesized in high yield and purity. The limitations of using 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide in lab experiments include its potential off-target effects and the need for careful dosing and administration to avoid unwanted effects.
Zukünftige Richtungen
Several future directions for 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide research include the development of more potent and selective KOR antagonists, the study of the role of KOR in various physiological and pathological processes, and the development of 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide-based therapies for pain, stress, and addiction. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has the potential to be used as a tool for the study of KOR-mediated effects in various fields, including neuroscience, immunology, and cancer research.
Synthesemethoden
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide can be synthesized using several methods, including the reaction of 3-methyl-4-aminophenyl tetrazole with chloroacetyl chloride in the presence of triethylamine. The product obtained is purified using column chromatography, and the final compound is obtained in high yield and purity. Other methods of synthesis include the reaction of 3-methyl-4-(tetrazol-1-yl)aniline with chloroacetyl chloride in the presence of triethylamine and the reaction of 3-methyl-4-(tetrazol-1-yl)aniline with chloroacetic acid in the presence of thionyl chloride.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c1-7-4-8(13-10(17)5-11)2-3-9(7)16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXHFTSDADJEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCl)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557335.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7557346.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)


![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
![1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7557368.png)
![4-[(2-Chloroacetyl)amino]-3-methylbenzamide](/img/structure/B7557375.png)

![N-[(2,6-difluorophenyl)methyl]quinolin-3-amine](/img/structure/B7557398.png)
![4-[2-[(4,5-Dimethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557413.png)
![2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide](/img/structure/B7557421.png)
![4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid](/img/structure/B7557428.png)